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Compound of Interest

Compound Name: Isoapetalic acid

Cat. No.: B15566797 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available spectral data for isoapetalic
acid, a naturally occurring coumarin derivative found in plants of the Calophyllum genus. Due

to the limited availability of specific experimental data for isoapetalic acid, this document

combines known values with typical spectral data for structurally related compounds to provide

a predictive and practical resource. We also present generalized experimental protocols and a

workflow for the biological activity screening of such natural products.

Spectral Data of Isoapetalic Acid
The structural elucidation of natural products like isoapetalic acid relies heavily on a

combination of spectroscopic techniques. Below is a summary of the available and expected

spectral data for this compound.

1.1. Mass Spectrometry (MS) Data

Liquid chromatography-mass spectrometry (LC-MS) data for isoapetalic acid is available,

providing key information for its identification and characterization in complex mixtures.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b15566797?utm_src=pdf-interest
https://www.benchchem.com/product/b15566797?utm_src=pdf-body
https://www.benchchem.com/product/b15566797?utm_src=pdf-body
https://www.benchchem.com/product/b15566797?utm_src=pdf-body
https://www.benchchem.com/product/b15566797?utm_src=pdf-body
https://www.benchchem.com/product/b15566797?utm_src=pdf-body
https://www.benchchem.com/product/b15566797?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566797?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Source

Molecular Formula C₂₂H₂₈O₆ PubChem[1]

Molecular Weight 388.5 g/mol PubChem[1]

Precursor Type [M+H]⁺ PubChem[1]

Precursor m/z 389.195 PubChem[1]

MS/MS Fragmentation Peaks

(m/z)

329.1770, 287.1209,

273.1062, 231.0654, 213.0590
PubChem[1]

1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While specific, experimentally derived ¹³C NMR data for isoapetalic acid is not readily

available in public databases, we can predict the chemical shifts based on its coumarin core

and substituted side chains. The following table presents expected ¹³C NMR chemical shift

ranges for the key functional groups in isoapetalic acid.

Functional Group Expected ¹³C Chemical Shift Range (ppm)

Carbonyl (C=O) of Coumarin 160-180

Carbonyl (C=O) of Carboxylic Acid 170-185

Aromatic & Olefinic Carbons 100-160

Oxygenated Aromatic Carbons 140-160

Aliphatic Carbons (CH, CH₂, CH₃) 10-60

1.3. Infrared (IR) Spectroscopy Data

Similarly, a specific IR spectrum for isoapetalic acid is not publicly available. However, the

characteristic absorption bands for its principal functional groups can be predicted as follows:
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Functional Group
Expected IR Absorption
Range (cm⁻¹)

Vibration Mode

O-H (Carboxylic Acid) 2500-3300 (broad) Stretching

C-H (Aromatic) 3000-3100 Stretching

C-H (Aliphatic) 2850-2960 Stretching

C=O (Coumarin Lactone) 1700-1750 Stretching

C=O (Carboxylic Acid) 1680-1710 Stretching

C=C (Aromatic) 1450-1600 Stretching

C-O (Ether & Ester) 1000-1300 Stretching

Experimental Protocols
Detailed experimental protocols for acquiring the spectral data of isoapetalic acid are not

specifically published. However, the following are generalized and widely accepted protocols

for the analysis of complex natural products, particularly heterocyclic compounds.

2.1. LC-MS/MS Analysis

This protocol is a standard approach for the analysis of natural product extracts.
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Sample Preparation

Liquid Chromatography

Mass Spectrometry

Extraction of Isoapetalic Acid
from Calophyllum sp.

Dissolution in
Methanol/Water

Filtration through
0.22 µm syringe filter

UHPLC System

Injection

C18 Reversed-Phase Column
(e.g., 2.1 x 100 mm, 1.8 µm)

Mobile Phase Gradient:
Water (0.1% Formic Acid) &

Acetonitrile (0.1% Formic Acid)

Q-TOF Mass Spectrometer

Elution

Electrospray Ionization (ESI)
in Positive Ion Mode

MS/MS Data Acquisition
(Collision Energy: 20-40 V)

 

Dissolve 5-10 mg of purified
isoapetalic acid in 0.6 mL

of deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

Transfer solution to
a 5 mm NMR tube

Place sample in a
high-field NMR spectrometer

(e.g., 400-600 MHz)

Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC)
spectra at room temperature

Process the raw data using
appropriate software (e.g., Mnova, TopSpin)
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Prepare a KBr pellet or a Nujol mull
with a small amount of solid

isoapetalic acid

Place the sample in an
FTIR spectrometer

Acquire the spectrum in the range
of 4000-400 cm⁻¹

Analyze the resulting spectrum for
characteristic absorption bands

 

Initial Screening

Mechanism of Action Studies

In vivo Validation

In vitro Bioassays
(e.g., cytotoxicity, antimicrobial,

anti-inflammatory, enzyme inhibition)

Hit Identification and
Dose-Response Studies

Signaling Pathway Analysis
(e.g., Western Blot, qPCR,

Reporter Assays)

Lead Compound

Target Identification
(e.g., Affinity Chromatography,

Computational Docking)

Animal Models of Disease

Validated Target

Pharmacokinetic and
Pharmacodynamic Studies

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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